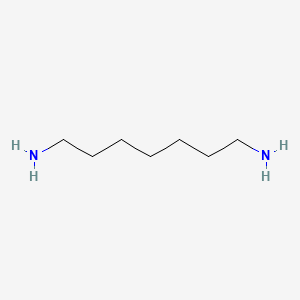

1,7-ジアミノヘプタン

概要

説明

Synthesis Analysis

The synthesis of 1,7-Diaminoheptane involves reactions that yield compounds with distinct structures and properties. For instance, it acts as a template in the creation of novel nano-scaled 3D guest-host supramolecular coordination polymers, demonstrating its versatility in the formation of complex molecular architectures (El-din et al., 2021).

Molecular Structure Analysis

Molecular structure analyses reveal the detailed configurations and bonding within 1,7-Diaminoheptane compounds. Spectroscopic studies, including infrared and Raman, provide insights into its molecular vibrations and interactions, particularly in the formation of clathrates (Kasap et al., 1997).

Chemical Reactions and Properties

1,7-Diaminoheptane participates in various chemical reactions, showcasing its reactivity and the formation of different compounds. Its reactivity with water, for instance, has been studied through infrared photodissociation spectroscopy, revealing how hydration influences its gaseous structure (Demireva et al., 2012).

Physical Properties Analysis

The physical properties of 1,7-Diaminoheptane and its derivatives, such as thermal behavior and crystalline structure, have been extensively studied. For example, the thermal behavior and decomposition mechanisms of certain derivatives offer valuable data on their stability and reactivity under different conditions (Liu et al., 2012).

Chemical Properties Analysis

Detailed analyses of the chemical properties of 1,7-Diaminoheptane, including its behavior in various reactions and under different environmental conditions, shed light on its reactivity and potential applications. Studies focusing on the synthesis and characterization of its derivatives contribute to understanding its comprehensive chemical profile (Prasad & Gupta, 2002).

科学的研究の応用

デオキシヒプシンシンターゼ阻害剤

1,7-ジアミノヘプタン: は、細胞の成長と増殖に関与するヒプシネーションプロセスに不可欠なデオキシヒプシンシンターゼ(DHS)の阻害剤として使用されます。この化合物は、特にその誘導体であるN1-グアニル-1,7-ジアミノヘプタン(GC7)は、DHSの活性部位に結合し、その活性を阻害します。 これは、ヒプシネーションを阻害することで癌細胞の増殖を遅らせたり、停止させたりできるため、癌研究において重要な意味を持っています .

NMR分光法とDFT計算

分光法の分野では、1,7-ジアミノヘプタンは、核磁気共鳴(NMR)と密度汎関数理論(DFT)計算を使用して研究されています。 これらの研究は、化合物の構造と反応性を特徴付けるために不可欠な振動周波数、NMRシールド、およびスピン-スピン結合定数の理解に役立ちます .

金属錯体のリガンド

1,7-ジアミノヘプタン: は、さまざまな金属錯体の形成においてリガンドとして機能します。 そのアミノ基を介して電子を供与する能力は、配位化学において貴重な成分であり、望ましい酸化状態または幾何学で金属イオンを安定させるのに役立ちます .

ペプチドの分離

この化合物は、低分子量ペプチドの分離のためにキャピラリー電気泳動で使用されます。 その特性により、ペプチドの電荷/質量比に基づいて効果的な分離が可能になり、プロテオミクスと医薬品研究に役立ちます .

カチオン性単分子膜の合成

研究者は、適切な条件下で安定なカチオン性単分子膜を合成するために1,7-ジアミノヘプタンを使用しています。 これらの単分子膜は、防汚表面やバイオセンサーの作成など、表面科学において潜在的な用途を持っています .

分析研究における内部標準

その明確に定義された特性により、1,7-ジアミノヘプタンは、さまざまな分析研究において内部標準としてよく使用されます。 これは、特に定量分析において、実験結果の精度と信頼性を確保するのに役立ちます .

化学感受性の強化

特に急性リンパ性白血病(ALL)の治療における医療研究では、1,7-ジアミノヘプタンは化学感受性を高めます。 それは、薬物耐性に役割を果たす真核生物翻訳開始因子5a2(eif5a-2)を調節することによって行われます .

グアニジノオクタン誘導体の調製

1,7-ジアミノヘプタン: は、7-アミノ-1-グアニジノオクタンおよび1,7-ジアミノ-トランス-ヘプト-3-エンなどのグアニジノオクタン誘導体の調製に使用されます。 これらの誘導体は、デオキシヒプシンシンターゼ阻害剤として作用し、新しい治療薬を開発するための経路を提供するため、重要です .

作用機序

Target of Action

1,7-Diaminoheptane, also known as Heptane-1,7-diamine, primarily targets deoxyhypusine synthase (DHS) . DHS is an enzyme that catalyzes the post-translational modification of the eukaryotic initiation factor 5A (eIF5A), a process known as hypusination .

Mode of Action

1,7-Diaminoheptane acts as a competitive and reversible inhibitor of DHS . It binds to the active site of DHS, preventing the enzyme from interacting with its natural substrate, spermidine . This inhibition blocks the hypusination of eIF5A, a critical step in protein synthesis .

Biochemical Pathways

The inhibition of DHS by 1,7-Diaminoheptane affects the hypusination pathway, which is essential for the activity of eIF5A . eIF5A plays a key role in the elongation of polypeptide chains during protein synthesis . By inhibiting the hypusination of eIF5A, 1,7-Diaminoheptane disrupts protein synthesis .

Result of Action

The inhibition of DHS by 1,7-Diaminoheptane results in the disruption of protein synthesis, as the hypusination of eIF5A is a critical step in this process . This disruption can lead to various cellular effects, including the induction of autophagy .

Action Environment

The action of 1,7-Diaminoheptane can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability

Safety and Hazards

1,7-Diaminoheptane is considered hazardous and can cause severe skin burns and eye damage . It is advised not to breathe its dust, and it should be handled with personal protective equipment and face protection . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

将来の方向性

特性

IUPAC Name |

heptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSKHLMYTZNYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214848 | |

| Record name | 1,7-Diaminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646-19-5 | |

| Record name | 1,7-Heptanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diaminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Heptanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Diaminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3011L9B20C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

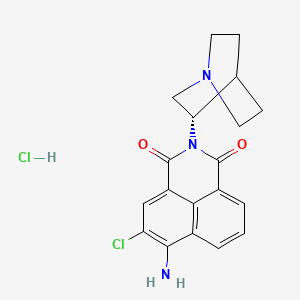

![Methoxymethyl 7-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxo-imidazolidin-1-YL]-3,3-dimethyl-6-oxo-2-thia-5-azabicyclo[3.2.0]heptane-4-carboxylate](/img/structure/B1222073.png)